Rllft-NH2

Description

Properties

IUPAC Name |

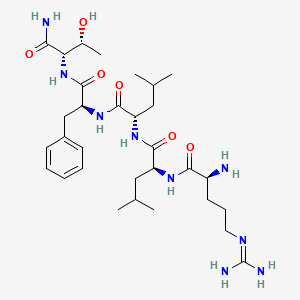

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H53N9O6/c1-17(2)14-22(37-27(43)21(32)12-9-13-36-31(34)35)28(44)38-23(15-18(3)4)29(45)39-24(16-20-10-7-6-8-11-20)30(46)40-25(19(5)41)26(33)42/h6-8,10-11,17-19,21-25,41H,9,12-16,32H2,1-5H3,(H2,33,42)(H,37,43)(H,38,44)(H,39,45)(H,40,46)(H4,34,35,36)/t19-,21+,22+,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPOBMZRIPLMBB-GFGQVAFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H53N9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Rllft-NH2 as a Negative Control in the Study of Proteinase-Activated Receptor-1 (PAR1) Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rllft-NH2 is a synthetic peptide that serves as an essential negative control in the investigation of Proteinase-Activated Receptor-1 (PAR1). As the reverse amino acid sequence of the potent PAR1 agonist TFLLR-NH2, this compound is designed to be biologically inactive. Its primary function is to validate the specificity of experimental results, ensuring that observed biological effects are directly attributable to PAR1 activation by its corresponding agonist and not due to non-specific peptide interactions. This guide provides a comprehensive overview of the function of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to PAR1 and its Activation

Proteinase-Activated Receptor-1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including thrombosis, inflammation, and neurotransmission.[1] Unlike typical GPCRs that are activated by ligand binding, PAR1 is activated by proteolytic cleavage of its N-terminal domain by serine proteases, most notably thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.

Synthetic peptides that mimic this tethered ligand, such as TFLLR-NH2, can act as potent and selective agonists of PAR1, providing valuable tools for studying its function. To ensure the specificity of these agonists, it is imperative to use a proper negative control. This compound, with its reversed amino acid sequence, serves this purpose.

The Function of this compound: An Inactive Control

The fundamental function of this compound is to be biologically inert in systems where TFLLR-NH2 is active. By demonstrating a lack of effect with this compound at concentrations where TFLLR-NH2 elicits a clear response, researchers can confidently attribute the observed effects to the specific activation of PAR1.

Quantitative Data: In Vitro Comparison of TFLLR-NH2 and this compound

The efficacy of this compound as a negative control is best demonstrated through direct comparative studies with TFLLR-NH2. The following table summarizes data from a study by Buresi et al. (2005), which investigated the role of PAR1 in regulating neurally evoked chloride secretion in the mouse colon using an Ussing chamber.

| Peptide | Concentration | Effect on Neurally Evoked Chloride Secretion (Change in Short-Circuit Current, Isc) | Reference |

| TFLLR-NH2 | 100 µM | Significant reduction | [1] |

| This compound | 100 µM | No significant effect | [1] |

Experimental Protocols

Ussing Chamber Assay for Neurally Evoked Chloride Secretion in Mouse Colon

This protocol is adapted from Buresi et al. (2005) and details the methodology used to assess the effects of PAR1 activation on intestinal ion transport.[1]

Objective: To measure the effect of TFLLR-NH2 and its negative control, this compound, on neurally evoked chloride secretion in isolated mouse colonic tissue.

Materials:

-

Male C57BL6 mice

-

Krebs buffer (composition in mM: 115 NaCl, 8 KCl, 1.25 CaCl2, 1.2 MgCl2, 2 KH2PO4, 25 NaHCO3, and 10 D-glucose)

-

TFLLR-NH2 and this compound peptides

-

Ussing chambers

-

Voltage-clamp apparatus

-

Electrical field stimulation (EFS) electrodes

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Euthanize mice and excise the distal colon.

-

Gently flush the colon with ice-cold Krebs buffer to remove residual contents.

-

Open the colon along the mesenteric border and mount the tissue sheets in Ussing chambers with an exposed surface area of 0.6 cm².

-

Fill both the mucosal and serosal reservoirs with 5 ml of Krebs buffer and maintain the temperature at 37°C by circulating heated water through the chamber jackets.

-

Continuously gas the buffer with carbogen to maintain pH and provide oxygenation.

-

Short-circuit the tissues by clamping the potential difference across the epithelium to 0 mV using a voltage-clamp apparatus. The short-circuit current (Isc) is continuously monitored.

-

Allow the tissues to equilibrate for 30 minutes.

-

Add TFLLR-NH2 (100 µM) or this compound (100 µM) to the serosal side of the tissue.

-

After a 20-minute incubation period, apply electrical field stimulation (EFS) to elicit neural responses. EFS parameters: 10 V, 0.5 ms, 10 Hz for 10 seconds.

-

Record the change in Isc in response to EFS. A decrease in the EFS-induced Isc indicates an inhibition of neurally evoked chloride secretion.

Visualizations

PAR1 Signaling Pathway

Caption: Simplified PAR1 signaling cascade.

Experimental Workflow for Ussing Chamber Assay

Caption: Ussing chamber experimental workflow.

Conclusion

This compound is an indispensable tool for the accurate study of PAR1 signaling. Its demonstrated lack of biological activity in assays where TFLLR-NH2 is a potent agonist provides the necessary validation for attributing observed effects to the specific activation of PAR1. The use of this compound in parallel with TFLLR-NH2 is a critical component of rigorous experimental design in the field of PAR1 research. This practice ensures the reliability and reproducibility of findings, which is paramount for both basic scientific understanding and the development of therapeutic agents targeting this receptor.

References

Rllft-NH2: A Technical Guide to its Role as a Negative Control Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling research, the use of precise and reliable controls is paramount to the validation of experimental findings. Rllft-NH2 is a synthetic peptide that serves as a crucial negative control for studies involving the Protease-Activated Receptor 1 (PAR-1) agonist, TFLLR-NH2.[1][2][3][4] This technical guide elucidates the fundamental role of this compound, its relationship to TFLLR-NH2, and the mechanism of its intended inaction, providing a foundational understanding for researchers employing this essential control in their experimental designs.

Core Concept: The Inactive Control

This compound is the reversed amino acid sequence of the potent PAR-1 agonist peptide, TFLLR-NH2.[1][2][3][4] This sequence reversal is a deliberate design feature that renders the peptide biologically inactive against the PAR-1 receptor. The primary purpose of this compound is to provide a baseline measurement in experiments, allowing researchers to distinguish the specific effects of PAR-1 activation by TFLLR-NH2 from any non-specific effects that may arise from the introduction of a peptide into a biological system.

Logical Relationship of this compound as a Control

References

The Role of Synthetic Peptides in Elucidating PAR1 Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protease-activated receptor 1 (PAR1), a G protein-coupled receptor (GPCR), is a critical mediator of cellular responses to proteases, particularly thrombin. Its activation plays a pivotal role in thrombosis, inflammation, and vascular biology. This technical guide provides a comprehensive overview of PAR1 signaling pathways, with a focus on the use of synthetic peptides to dissect its complex signaling mechanisms. We detail the function of the selective PAR1 agonist, TFLLR-NH2, and its corresponding negative control, Rllft-NH2, in activating downstream G protein and β-arrestin pathways. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows to facilitate a deeper understanding of PAR1 pharmacology and aid in the development of novel therapeutics targeting this receptor.

Introduction to PAR1 Signaling

Protease-activated receptors (PARs) are a unique family of GPCRs that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling. PAR1 is the prototypical member of this family and is a primary receptor for the coagulation enzyme thrombin.

Activation of PAR1 is not a simple "on/off" switch. Depending on the activating protease and the cellular context, PAR1 can adopt different conformations, leading to "biased agonism." This phenomenon allows the receptor to preferentially activate distinct downstream signaling pathways, primarily through heterotrimeric G proteins or β-arrestins.

The main signaling pathways activated by PAR1 are:

-

Gαq/11 Pathway: Leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).

-

Gα12/13 Pathway: Activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA and subsequent cytoskeletal reorganization.

-

β-Arrestin Pathway: Following G protein-coupled receptor kinase (GRK) phosphorylation of the activated receptor, β-arrestins are recruited. This not only desensitizes G protein signaling but also initiates a separate wave of signaling through scaffolding of kinases such as those in the mitogen-activated protein kinase (MAPK) cascade.

The Role of Synthetic Peptides: TFLLR-NH2 and this compound

To study PAR1 activation without the use of proteases, synthetic peptides that mimic the tethered ligand sequence have been developed.

-

TFLLR-NH2: A selective peptide agonist of PAR1. It corresponds to the tethered ligand sequence revealed by thrombin cleavage and is widely used to study PAR1-mediated signaling events.

-

This compound: The reverse sequence of TFLLR-NH2. This peptide does not activate PAR1 and is used as a crucial negative control in experiments to ensure that the observed effects of TFLLR-NH2 are due to specific PAR1 activation and not non-specific peptide effects.

Quantitative Data for PAR1 Activation

The potency of agonists in activating specific signaling pathways is a key aspect of PAR1 research, particularly in the context of biased agonism. The half-maximal effective concentration (EC50) is a standard measure of agonist potency.

| Agonist | Assay | Cell Line | Parameter | Value | Reference |

| TFLLR-NH2 | Calcium Mobilization | Cultured Neurons | EC50 | 1.9 µM | [1][2] |

| TFLLR-NH2 | Umbilical Artery Vasodilation | Human Umbilical Artery Rings | MMI at 1 µM | 61.50% | [3] |

MMI: Mean Maximal Inhibition

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Calcium Mobilization Assay

This assay measures the activation of the Gαq/11 pathway by detecting changes in intracellular calcium concentration.

Principle: Activation of PAR1 by an agonist like TFLLR-NH2 leads to Gαq activation, which in turn activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

Detailed Protocol:

-

Cell Culture: Plate cells (e.g., HEK293 cells stably expressing PAR1, or a cell line endogenously expressing PAR1) in a 96-well, black-walled, clear-bottom plate and culture overnight to allow for adherence.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cells and add the dye-loading buffer to each well.

-

Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells and be de-esterified.

-

-

Compound Preparation:

-

Prepare serial dilutions of the PAR1 agonist (TFLLR-NH2) and the negative control peptide (this compound) in the assay buffer.

-

-

Assay Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Record a baseline fluorescence reading for a few seconds.

-

Inject the agonist or control peptide into the wells and continue to record the fluorescence signal over time (typically for 1-2 minutes) to capture the transient calcium flux.

-

-

Data Analysis:

-

The change in fluorescence (peak fluorescence minus baseline fluorescence) is plotted against the agonist concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

-

GTPγS Binding Assay

This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

Principle: Upon GPCR activation, the associated Gα subunit exchanges GDP for GTP. The use of the radiolabeled, non-hydrolyzable GTP analog [³⁵S]GTPγS allows for the accumulation and measurement of activated G proteins.

Detailed Protocol:

-

Membrane Preparation:

-

Harvest cells expressing PAR1 and homogenize them in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Reaction:

-

In a 96-well plate, combine the cell membranes, GDP (to ensure G proteins are in the inactive state), and various concentrations of the agonist (TFLLR-NH2) or control (this compound).

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through a filter mat using a cell harvester, which separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Wash the filters with cold buffer.

-

Dry the filter mat and measure the radioactivity of each filter spot using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all readings.

-

Plot the specific binding of [³⁵S]GTPγS against the agonist concentration and fit a dose-response curve to determine the EC50 and Emax values.

-

β-Arrestin Recruitment Assay (BRET-based)

This assay measures the recruitment of β-arrestin to the activated PAR1 using Bioluminescence Resonance Energy Transfer (BRET).

Principle: BRET is a proximity-based assay that measures the interaction between two proteins. In this setup, PAR1 is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., a yellow fluorescent protein, YFP). Upon agonist-induced receptor activation and phosphorylation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity and allowing for energy transfer.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Co-transfect cells (e.g., HEK293) with plasmids encoding PAR1-Rluc and β-arrestin-YFP.

-

Plate the transfected cells in a white, 96-well microplate and culture for 24-48 hours.

-

-

Assay Procedure:

-

Wash the cells with an appropriate assay buffer.

-

Add the luciferase substrate (e.g., coelenterazine h) to each well and incubate for a few minutes.

-

Add serial dilutions of the agonist (TFLLR-NH2) or control (this compound) to the wells.

-

-

BRET Measurement:

-

Immediately measure the light emission at two wavelengths simultaneously using a plate reader capable of BRET detection: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Subtract the BRET ratio of vehicle-treated cells to obtain the net BRET signal.

-

Plot the net BRET ratio against the agonist concentration and fit a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key signaling pathways and a typical experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into PAR1 and PAR2 Agonist Peptides: TFLLR-NH2 vs. RLLFT-NH2 and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, Protease-Activated Receptors (PARs) stand out for their unique activation mechanism. This guide provides a detailed comparative analysis of two key synthetic peptides that target this receptor family: TFLLR-NH2, a selective agonist for PAR1, and RLLFT-NH2. It is important to note that literature searches for "this compound" did not yield specific results, suggesting it may be a less common or novel peptide. Therefore, for the purpose of a meaningful comparison, this document will focus on well-characterized PAR2 agonists with similar structural motifs, such as SLIGRL-NH2, as a proxy for understanding the functional counterparts to the PAR1 agonist TFLLR-NH2.

This technical guide will delve into their receptor selectivity, downstream signaling pathways, and the experimental protocols used to elucidate their function, offering a comprehensive resource for researchers in the field.

Core Differences and Receptor Selectivity

The primary distinction between TFLLR-NH2 and the class of PAR2 agonists lies in their target receptor. TFLLR-NH2 is a well-established selective agonist for PAR1.[1][2][3][4] In contrast, peptides like SLIGRL-NH2 and SLIGKV-NH2 are canonical agonists for PAR2.[5][6][7][8][9] This selectivity dictates their distinct physiological and pathological roles. While TFLLR-NH2 can activate PAR1 without significantly affecting PAR2[1], some PAR1-activating peptides have been shown to cross-activate PAR2, highlighting the importance of selectivity in experimental design.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for the PAR1 agonist TFLLR-NH2 and a representative PAR2 agonist, SLIGRL-NH2, based on available literature.

Table 1: Receptor Activation Potency

| Peptide | Target Receptor | Parameter | Value | Cell/Assay System |

| TFLLR-NH2 | PAR1 | EC50 | 1.9 μM | Various cell lines |

| SLIGRL-NH2 | PAR2 | EC50 | Varies (nM to low µM range) | Dependent on cell type and assay |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: In Vitro and In Vivo Effects

| Peptide | Effect | Model System |

| TFLLR-NH2 | Increased intracellular Ca2+[2][3] | Neurons, various cell lines |

| Platelet activation[4] | In vitro platelet assays | |

| Edema formation[2][3] | Rat paw | |

| Smooth muscle contraction/relaxation[2][3][8] | Rat duodenum, guinea-pig lower esophageal sphincter | |

| SLIGRL-NH2 | Increased intracellular Ca2+[7] | PAR2-expressing cells |

| Intestinal ion transport[7] | Rat jejunum (Ussing chamber) | |

| Vascular relaxation[5] | Rat aorta |

Signaling Pathways

Activation of PAR1 by TFLLR-NH2 and PAR2 by its respective agonists initiates a cascade of intracellular signaling events. Both receptors are G-protein coupled receptors (GPCRs), and their activation can lead to the engagement of various G-protein subtypes and β-arrestin-mediated pathways.[9][10]

PAR1 Signaling (TFLLR-NH2)

Upon binding of TFLLR-NH2, PAR1 couples to G proteins such as Gαq/11 and Gα12/13. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[1]

PAR2 Signaling (SLIGRL-NH2)

PAR2 activation by agonists like SLIGRL-NH2 can also engage multiple G-protein pathways, including Gαq/11, Gαi, and Gα12/13.[9] This leads to a diverse range of downstream effects, including the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are critical in inflammation and cellular proliferation.[11]

References

- 1. TFLLR-NH2 | CAS:197794-83-5 | PAR1 selective agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TFLLR-NH2 peptide [novoprolabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteinase-activated receptor 2 (PAR2)-activating peptides: Identification of a receptor distinct from PAR2 that regulates intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protease-activated receptor-1 (PAR1) and PAR2 but not PAR4 mediate relaxations in lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A New Strategy in Modulating the Protease-Activated Receptor 2 (Par2) in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Protease activated receptor 2 as a novel druggable target for the treatment of metabolic dysfunction-associated fatty liver disease and cancer [frontiersin.org]

Rllft-NH2: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rllft-NH2, a crucial tool in the study of Protease-Activated Receptor 1 (PAR1). This document details its molecular characteristics, its role as a negative control peptide in experimental settings, and the associated signaling pathways.

Core Molecular Data

This compound is a synthetic peptide used as a negative control for the potent PAR1 agonist, TFLLR-NH2. Due to its scrambled amino acid sequence, this compound is not expected to activate PAR1, allowing researchers to distinguish specific receptor-mediated effects from non-specific actions of the agonist peptide. It is often supplied as a trifluoroacetate (TFA) salt, which can affect its molecular weight.

| Property | This compound | This compound TFA |

| Molecular Weight | 647.81 g/mol | 761.83 g/mol |

| Chemical Formula | C31H53N9O6 | C33H54F3N9O7 |

| Sequence | Arg-Leu-Leu-Phe-Thr-NH2 | Arg-Leu-Leu-Phe-Thr-NH2 (with TFA salt) |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in water | Soluble in water |

| Purity | Typically >95% (HPLC) | Typically >95% (HPLC) |

| Storage | Store at -20°C | Store at -20°C |

Protease-Activated Receptor 1 (PAR1) Signaling

PAR1 is a G protein-coupled receptor (GPCR) that is uniquely activated by proteolytic cleavage of its N-terminal domain, which exposes a tethered ligand that binds to the receptor and initiates downstream signaling. Synthetic peptide agonists like TFLLR-NH2 mimic this tethered ligand, directly activating PAR1 without the need for proteolytic cleavage. PAR1 couples to multiple G protein families, leading to diverse cellular responses.

Figure 1. PAR1 Signaling Pathways

Experimental Protocols

The following are generalized protocols where this compound would be used as a negative control. Researchers should optimize concentrations and incubation times for their specific experimental systems.

In Vitro Calcium Imaging Assay

This protocol measures changes in intracellular calcium concentration following PAR1 activation.

1. Cell Preparation:

-

Culture cells (e.g., HEK293 expressing PAR1, or primary endothelial cells) on glass-bottom dishes suitable for microscopy.

-

Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.

2. Baseline Measurement:

-

Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.

-

Acquire baseline fluorescence images for a period of 1-2 minutes to establish a stable signal.

3. Peptide Application:

-

Prepare stock solutions of TFLLR-NH2 and this compound in the physiological buffer.

-

Add the PAR1 agonist TFLLR-NH2 to the cells at a final concentration typically ranging from 1 to 10 µM.

-

In a separate experiment, add this compound at the same concentration as the agonist to serve as the negative control.

4. Data Acquisition and Analysis:

-

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two wavelengths.

-

A significant increase in fluorescence intensity upon addition of TFLLR-NH2 indicates a calcium influx.

-

No significant change in fluorescence upon addition of this compound confirms that the observed calcium signal is specific to PAR1 activation.

-

Quantify the change in fluorescence intensity relative to the baseline for both the agonist and the negative control.

In Vivo Nociception Assay (Paw Withdrawal Model)

This protocol assesses the role of PAR1 activation in nociception.

1. Animal Acclimatization:

-

Acclimate mice or rats to the testing environment and handling procedures for several days prior to the experiment.

2. Baseline Measurement:

-

Measure the baseline paw withdrawal threshold to a mechanical or thermal stimulus (e.g., using von Frey filaments or a radiant heat source).

3. Peptide Administration:

-

Prepare sterile, injectable solutions of TFLLR-NH2 and this compound in saline.

-

Inject a defined volume (e.g., 20 µL) of the TFLLR-NH2 solution (typically 10-100 µg) into the plantar surface of one hind paw.

-

In a control group of animals, inject the same volume and concentration of this compound.

4. Post-Injection Measurements:

-

At various time points after injection (e.g., 15, 30, 60, 120 minutes), re-measure the paw withdrawal threshold.

-

A significant decrease in the paw withdrawal threshold in the TFLLR-NH2-treated group compared to the this compound-treated group indicates PAR1-mediated hyperalgesia.

In Vitro Vasodilation Assay

This protocol examines the effect of PAR1 activation on blood vessel tone.

1. Tissue Preparation:

-

Isolate arterial rings (e.g., from rat aorta or human umbilical artery) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 at 37°C.

-

Allow the tissues to equilibrate under a resting tension.

2. Pre-contraction:

-

Induce a submaximal contraction of the arterial rings with an appropriate vasoconstrictor (e.g., phenylephrine or U46619).

3. Peptide Application:

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of TFLLR-NH2 (e.g., from 1 nM to 10 µM) to the organ bath to generate a concentration-response curve.

-

In a separate set of experiments, add the same concentrations of this compound to control tissues.

4. Data Analysis:

-

Record the changes in isometric tension.

-

Express the relaxation response as a percentage of the pre-contraction.

-

A concentration-dependent relaxation in response to TFLLR-NH2, which is absent in the this compound-treated tissues, indicates PAR1-mediated vasodilation.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for a typical experiment utilizing this compound as a negative control.

Figure 2. Experimental Workflow Logic

Technical Guide on the Solubility and Stability of Rllft-NH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of the peptide Rllft-NH2, with a focus on its solubility and stability. The information and protocols herein are intended to support researchers and professionals in the development of peptide-based therapeutics. For the purpose of this guide, this compound is defined as a pentapeptide with the sequence Arginine-Leucine-Leucine-Phenylalanine-Threonine, with an amidated C-terminus.

Physicochemical Properties of this compound

The solubility and stability of a peptide are intrinsically linked to its amino acid sequence and structure.

-

Sequence: Arg-Leu-Leu-Phe-Thr-NH2

-

Molecular Formula: C33H58N8O5

-

Molecular Weight: 662.87 g/mol

-

Theoretical Isoelectric Point (pI): The pI is the pH at which the peptide has a net zero charge. The presence of a basic Arginine residue and the N-terminal amine, with no acidic residues, results in a basic pI.

-

Charge at Neutral pH: At a physiological pH of ~7, the Arginine residue and the N-terminal amine will be protonated, giving the peptide a net positive charge.[1][2][3]

Solubility of this compound

The solubility of a peptide is a critical parameter for its formulation and delivery. The following sections provide a guide to predicting and experimentally determining the solubility of this compound.

Based on its amino acid composition, this compound is predicted to have the following solubility characteristics:

-

Aqueous Solubility: Due to the presence of the hydrophilic Arginine and Threonine residues, and the net positive charge at neutral pH, this compound is expected to be soluble in aqueous solutions.[4] However, the presence of hydrophobic residues (Leucine and Phenylalanine) may limit its solubility at high concentrations.

-

pH-Dependent Solubility: As a basic peptide, this compound is expected to be more soluble at a lower pH.[4]

-

Organic Solvents: For very high concentrations or if aggregation is observed, the use of organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN) may be necessary to achieve complete dissolution.[2][3][5][6]

A systematic approach should be taken to determine the optimal solvent for this compound. It is recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[3]

Experimental Workflow for Solubility Testing

References

Methodological & Application

Application Notes and Protocols for Rllft-NH2 in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations for the use of Rllft-NH2 as a negative control peptide in various cellular assays. This compound is the scrambled version of TFLLR-NH2, a potent and selective agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor involved in a myriad of physiological and pathological processes. The use of a negative control like this compound is critical to ensure that the observed cellular effects are specifically mediated by the activation of PAR-1 by its agonist and not due to non-specific peptide effects.

Data Presentation

The following tables summarize the recommended concentration ranges for this compound in key in vitro assays. These concentrations are based on the typical effective concentrations of the PAR-1 agonist, TFLLR-NH2. It is always recommended to perform a dose-response curve for both the agonist and the negative control in your specific experimental system.

Table 1: Recommended Concentrations of this compound for In Vitro Assays

| Assay Type | Cell Type Examples | Recommended this compound Concentration Range | Corresponding TFLLR-NH2 EC50/Effective Concentration |

| Calcium Mobilization Assay | HEK293, Neurons, Platelets | 1 - 20 µM | EC50: 1.9 µM; 10 µM for maximal response in neurons[1][2][3] |

| Short-Circuit Current Measurement (Ussing Chamber) | Intestinal Epithelial Cells | 10 - 100 µM | Not explicitly an EC50-driven assay; concentrations are based on those used for the agonist to elicit a response. |

| Muscle Contraction/Relaxation Assays | Smooth Muscle Strips | 3 - 50 µM | 3-50 µM for contraction, 0.3-50 µM for relaxation[1][3] |

| Platelet Aggregation Assay | Human Platelets | 1 - 20 µM | Typically in the low µM range. |

| Cytokine Release Assay | Immune Cells (e.g., Macrophages) | 5 - 50 µM | Dependent on cell type and cytokine being measured. |

Signaling Pathway

Protease-Activated Receptor 1 (PAR-1) Signaling Pathway

Activation of PAR-1 by agonists such as thrombin or the synthetic peptide TFLLR-NH2 initiates a cascade of intracellular signaling events. The receptor couples to multiple G proteins, primarily Gαq/11, Gα12/13, and Gαi/o, leading to the activation of various downstream effectors. This compound, as a negative control, should not activate this pathway.

Caption: PAR-1 Signaling Pathway.

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure intracellular calcium mobilization in response to PAR-1 activation using a fluorescent calcium indicator.

Experimental Workflow

Caption: Calcium Mobilization Assay Workflow.

Detailed Methodology

-

Cell Culture: Seed adherent cells (e.g., HEK293 cells stably expressing PAR-1) in a black-walled, clear-bottom 96-well plate at a density of 5 x 104 cells/well and culture overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and an organic anion transporter inhibitor (e.g., 2.5 mM probenecid) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Baseline Measurement:

-

After incubation, wash the cells twice with 100 µL of assay buffer (HBSS with 20 mM HEPES and 2.5 mM probenecid).

-

Add 100 µL of assay buffer to each well.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence for 1-2 minutes (Excitation: ~485 nm, Emission: ~525 nm).

-

-

Compound Addition and Measurement:

-

Prepare stock solutions of this compound and TFLLR-NH2 in a suitable solvent (e.g., sterile water or DMSO). Dilute to the final desired concentrations in the assay buffer.

-

Inject 20 µL of the this compound or TFLLR-NH2 solution into the respective wells.

-

Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 3-5 minutes.

-

-

Data Analysis:

-

The change in intracellular calcium is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as the change in fluorescence (ΔF).

-

Compare the response elicited by TFLLR-NH2 to the lack of response from this compound to confirm PAR-1 specific activation.

-

Short-Circuit Current (Isc) Measurement in an Ussing Chamber

This protocol measures changes in ion transport across an epithelial monolayer, a common downstream effect of PAR-1 activation in intestinal tissues.

Experimental Workflow

Caption: Ussing Chamber Workflow.

Detailed Methodology

-

Tissue Preparation:

-

Excise a segment of the desired intestine (e.g., mouse colon) and place it in ice-cold, oxygenated Ringer's solution.

-

Open the segment along the mesenteric border and remove the muscle layers by blunt dissection to obtain a mucosal-submucosal preparation.

-

-

Ussing Chamber Setup:

-

Mount the tissue preparation between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the submucosal side facing the basolateral chamber.

-

Fill both chambers with an equal volume of Ringer's solution (e.g., Krebs bicarbonate Ringer) and maintain at 37°C with continuous oxygenation (95% O2, 5% CO2).

-

-

Measurement of Short-Circuit Current (Isc):

-

Allow the tissue to equilibrate for 20-30 minutes until a stable baseline Isc is achieved. The transepithelial voltage is clamped to 0 mV, and the current required to maintain this is the Isc.

-

-

Compound Addition:

-

Prepare stock solutions of this compound and TFLLR-NH2.

-

Add the desired concentration of this compound to the basolateral (or apical, depending on the experimental question) chamber and record the Isc for 15-20 minutes. No significant change in Isc is expected.

-

Following the negative control, add the same concentration of TFLLR-NH2 to the same chamber and record the Isc until the response peaks and returns to baseline.

-

-

Data Analysis:

-

The change in Isc (ΔIsc) is calculated as the difference between the peak current after compound addition and the baseline current just before addition.

-

The lack of response to this compound confirms that the Isc change observed with TFLLR-NH2 is a specific PAR-1 mediated effect.

-

Conclusion

This compound is an indispensable tool for researchers studying PAR-1 signaling. Its use as a negative control ensures the specificity of the observed effects of PAR-1 agonists like TFLLR-NH2. The recommended concentrations and detailed protocols provided in these application notes serve as a starting point for designing robust and reliable experiments. Researchers should always optimize these conditions for their specific cellular models and experimental setups.

References

Application Notes and Protocols for the Administration of Rllft-NH2 in Animal Models of Liver Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive overview and detailed protocols for the administration of the novel therapeutic peptide, Rllft-NH2, in preclinical animal models of liver disease. The following sections detail the methodologies for inducing liver disease in animal models, protocols for the preparation and administration of this compound, and methods for evaluating its therapeutic efficacy. The information is intended to guide researchers in designing and executing robust in vivo studies.

Overview of Animal Models in Liver Disease Research

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. The choice of model depends on the specific aspect of liver pathophysiology being investigated. Common models for liver fibrosis and cirrhosis include chemically-induced, surgically-induced, and diet-induced models.

-

Chemically-Induced Models: Administration of hepatotoxins such as carbon tetrachloride (CCl4) or thioacetamide (TAA) is a widely used method to induce liver fibrosis. These models are characterized by their relatively short duration to induce fibrosis.

-

Surgically-Induced Models: Bile duct ligation (BDL) is a common surgical model that leads to cholestatic liver injury and subsequent fibrosis.

-

Diet-Induced Models: Models of non-alcoholic steatohepatitis (NASH), such as feeding a methionine- and choline-deficient (MCD) diet, replicate the metabolic and histological features of human NASH-induced fibrosis.

Experimental Protocols

Induction of Liver Fibrosis using Carbon Tetrachloride (CCl4)

This protocol describes the induction of liver fibrosis in mice using repeated intraperitoneal injections of CCl4.

Materials:

-

Carbon tetrachloride (CCl4)

-

Corn oil or olive oil (vehicle)

-

8-10 week old male C57BL/6 mice

-

Syringes and needles (25-27 gauge)

-

Animal balance

Procedure:

-

Prepare a 10% (v/v) solution of CCl4 in corn oil.

-

Acclimatize mice for at least one week before the start of the experiment.

-

Weigh each mouse to determine the correct dosage.

-

Administer CCl4 solution via intraperitoneal (IP) injection at a dose of 1 mL/kg body weight.

-

Injections should be performed twice a week for a duration of 4-8 weeks to induce significant fibrosis.

-

A control group should receive IP injections of the vehicle (corn oil) only.

-

Monitor animal health and body weight regularly throughout the study.

Preparation and Administration of this compound

This protocol outlines the preparation and administration of this compound to the CCl4-induced liver fibrosis mouse model.

Materials:

-

Lyophilized this compound peptide

-

Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Syringes and needles for subcutaneous or intraperitoneal injection

Procedure:

-

Reconstitution: Reconstitute the lyophilized this compound peptide in sterile saline or PBS to the desired stock concentration (e.g., 1 mg/mL). Ensure the peptide is fully dissolved by gentle vortexing.

-

Dosage Calculation: Calculate the volume of this compound solution to be administered based on the desired dose (e.g., 1 mg/kg, 5 mg/kg, 10 mg/kg) and the body weight of the animal.

-

Administration:

-

Prophylactic Treatment: Begin this compound administration concurrently with the first CCl4 injection.

-

Therapeutic Treatment: Begin this compound administration after a certain period of CCl4 treatment (e.g., after 4 weeks) to assess its effect on established fibrosis.

-

-

Route of Administration: Administer this compound via subcutaneous (SC) or intraperitoneal (IP) injection. The frequency of administration can be daily or several times per week, depending on the pharmacokinetic properties of the peptide.

-

Control Groups:

-

Vehicle control group (receiving vehicle for both CCl4 and this compound).

-

CCl4 + Vehicle group (receiving CCl4 and the vehicle for this compound).

-

CCl4 + this compound treatment groups (receiving CCl4 and different doses of this compound).

-

Data Presentation: Efficacy Evaluation

The efficacy of this compound can be assessed through various biochemical and histological endpoints. The following table presents hypothetical data from a study evaluating this compound in a CCl4-induced fibrosis model.

| Group | Serum ALT (U/L) | Serum AST (U/L) | Liver Hydroxyproline (µg/g) | Fibrosis Score (Ishak) |

| Vehicle Control | 45 ± 5 | 60 ± 8 | 100 ± 15 | 0 |

| CCl4 + Vehicle | 250 ± 30 | 320 ± 45 | 550 ± 60 | 4.5 ± 0.5 |

| CCl4 + this compound (1 mg/kg) | 180 ± 25 | 240 ± 30 | 420 ± 50 | 3.5 ± 0.4 |

| CCl4 + this compound (5 mg/kg) | 110 ± 15 | 150 ± 20 | 280 ± 35 | 2.0 ± 0.3 |

| CCl4 + this compound (10 mg/kg) | 70 ± 10 | 95 ± 12 | 180 ± 25 | 1.0 ± 0.2 |

Data are presented as mean ± standard deviation.

Mandatory Visualizations

Signaling Pathway

The progression of liver fibrosis is often driven by the activation of hepatic stellate cells (HSCs), a process regulated by multiple signaling pathways. The Transforming Growth Factor-beta (TGF-β) pathway is a key profibrotic pathway. This compound may exert its anti-fibrotic effects by modulating this pathway.

Application Notes and Protocols: The Interplay of TFLLR-NH2 and PAR1 Antagonists in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 1 (PAR1), a G protein-coupled receptor, plays a pivotal role in hemostasis, thrombosis, and inflammation. Its activation by proteases like thrombin exposes a tethered ligand that initiates downstream signaling cascades. Synthetic peptides mimicking this tethered ligand are invaluable tools for studying PAR1 function. This document provides detailed application notes and protocols for utilizing the selective PAR1 agonist, TFLLR-NH2 , in conjunction with various PAR1 antagonists .

A common misconception in PAR1 research involves the peptide Rllft-NH2 . It is crucial to note that this compound is the inactive, reverse-sequence control peptide for TFLLR-NH2 and is used to demonstrate the specificity of the observed effects to the PAR1 activation sequence. This document will focus on the intended experimental design: the use of the PAR1 agonist TFLLR-NH2 to stimulate the receptor and the subsequent inhibition of this activation by PAR1 antagonists.

Peptides of Interest

| Peptide | Sequence | Function |

| TFLLR-NH2 | Thr-Phe-Leu-Leu-Arg-NH2 | Selective PAR1 Agonist |

| This compound | Arg-Leu-Leu-Phe-Thr-NH2 | Inactive Control Peptide |

Quantitative Data: PAR1 Agonist and Antagonists

The following tables summarize key quantitative data for the PAR1 agonist TFLLR-NH2 and several common PAR1 antagonists. This data is essential for designing experiments and interpreting results.

Table 1: Potency of the PAR1 Agonist TFLLR-NH2

| Parameter | Value | Assay Conditions |

| EC50 | 1.9 μM | Intracellular Ca2+ mobilization in cultured neurons[1] |

Table 2: Inhibitory Potency of PAR1 Antagonists

| Antagonist | Parameter | Value | Target/Agonist | Assay |

| Vorapaxar (SCH 530348) | Ki | 8.1 nM | PAR1 | Radioligand binding assay |

| IC50 | 47 nM | Thrombin | Platelet Aggregation | |

| IC50 | 25 nM | haTRAP | Platelet Aggregation | |

| Atopaxar (E5555) | - | Potent inhibitor | TRAP-induced platelet aggregation | Platelet Aggregation |

| SCH 79797 | IC50 | 70 nM | Thrombin receptor-activating peptide | Radioligand binding assay |

| Ki | 35 nM | Thrombin receptor-activating peptide | Radioligand binding assay | |

| IC50 | 3 µM | Thrombin | Platelet Aggregation |

Note: IC50 values for antagonists are often determined against various PAR1 agonists (e.g., Thrombin, TRAP, SFLLRN). While direct IC50 values against TFLLR-NH2 may not always be available, the data presented provides a strong indication of their inhibitory potential in TFLLR-NH2-based assays.

Signaling Pathways

Activation of PAR1 by TFLLR-NH2 initiates a cascade of intracellular signaling events primarily through the coupling to heterotrimeric G proteins, including Gq/11, G12/13, and Gi.[2] This leads to the activation of various downstream effectors and cellular responses. PAR1 antagonists block these signaling pathways by preventing the agonist from binding to and activating the receptor.

References

Troubleshooting & Optimization

Rllft-NH2 not showing inert behavior

Welcome to the technical support center for Rllft-NH2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where this compound, a designated negative control peptide for TFLLR-NH2, is not exhibiting the expected inert behavior.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a control?

This compound is a peptide with a reversed amino acid sequence of TFLLR-NH2.[1] It is used as a negative control in experiments to demonstrate that the biological effects observed with the active peptide (TFLLR-NH2) are due to its specific sequence and not merely the presence of a peptide with a similar amino acid composition.[1] The underlying principle is that by scrambling or reversing the sequence, the peptide should no longer bind to the specific target receptor or produce the same biological response.

Q2: What does "inert behavior" mean for a control peptide like this compound?

In the context of a control peptide, "inert behavior" implies that it does not elicit any significant biological response in the experimental system. This includes, but is not limited to:

-

No change in cell viability, proliferation, or cytotoxicity.

-

No induction of signaling pathways.

-

No stimulation of cytokine or chemokine release.

-

No binding to the target receptor of the active peptide.

Q3: Is it possible for a scrambled or reversed peptide like this compound to have biological activity?

Yes, while designed to be inactive, it is possible for scrambled or reversed peptides to exhibit unexpected biological activity. This can be due to several factors including:

-

Contaminants: Impurities from synthesis can have biological effects.

-

Aggregation: Peptides can form aggregates that may trigger cellular responses.

-

Off-target binding: The scrambled sequence may unintentionally interact with other receptors or proteins.

-

Inherent sequence properties: The new sequence may form a structure that has unforeseen biological activity.

Troubleshooting Guide: this compound Not Showing Inert Behavior

If you are observing unexpected activity with this compound in your experiments, follow these troubleshooting steps.

Step 1: Verify Peptide Quality and Handling

The first step is to rule out issues with the peptide itself and how it was handled.

dot

Caption: Workflow for verifying peptide quality.

Troubleshooting Table 1: Peptide Quality and Handling

| Parameter | Potential Issue | Recommended Action | Experimental Protocol |

| Purity | The peptide preparation may contain impurities from the synthesis process that are biologically active. | 1. Review the certificate of analysis (CoA) for purity level. For cellular assays, >95% purity is recommended.[2] 2. If in doubt, have the purity re-analyzed by an independent service using HPLC. | High-Performance Liquid Chromatography (HPLC): 1. Dissolve the peptide in an appropriate solvent. 2. Inject the sample into an HPLC system with a C18 column. 3. Run a gradient of acetonitrile in water (both with 0.1% TFA). 4. Monitor the eluate at 214 nm to detect the peptide bond. The purity is the area of the main peak relative to the total area of all peaks. |

| Aggregation | Peptides can aggregate, and these aggregates can sometimes trigger cellular responses or be cytotoxic. | 1. Visually inspect the reconstituted peptide solution for cloudiness or precipitates. 2. Use techniques like Dynamic Light Scattering (DLS) or fluorescence microscopy with dyes like Thioflavin T to detect aggregates.[3] | Nile Red Staining for Aggregates: 1. Prepare a stock solution of Nile Red in a suitable solvent (e.g., DMSO). 2. Add a small amount of the Nile Red stock to your peptide solution. 3. Incubate for 15-30 minutes. 4. Observe the sample under a fluorescence microscope. Aggregates will appear as fluorescent particles.[3] |

| Stability | The peptide may have degraded during storage or handling. | 1. Review storage conditions. Peptides should be stored lyophilized at -20°C or -80°C. 2. Avoid repeated freeze-thaw cycles of the stock solution.[4] 3. Re-analyze the peptide by mass spectrometry to confirm its molecular weight. | Mass Spectrometry (MS) Analysis: 1. Prepare a dilute solution of the peptide. 2. Infuse the sample into an electrospray ionization (ESI) or MALDI mass spectrometer. 3. Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight of this compound. |

| Handling | Improper handling can introduce contaminants or cause the peptide to degrade. | 1. Use sterile, nuclease-free water or buffer to reconstitute the peptide. 2. Ensure all labware is clean and free of detergents. 3. Prepare fresh dilutions for each experiment from a concentrated stock. | N/A |

Step 2: Assess Cellular Health

If the peptide quality is confirmed, the next step is to determine if the observed effect is a general cytotoxic response or a specific biological activity.

dot

Caption: Workflow for assessing cellular health.

Troubleshooting Table 2: Cellular Health Assays

| Assay Type | Purpose | Experimental Protocol |

| Cell Viability (e.g., MTT, MTS, WST-1) | To determine if this compound is affecting cell metabolic activity, which is an indicator of cell health.[5][6] | MTS Assay Protocol: [6] 1. Seed cells in a 96-well plate and allow them to adhere overnight. 2. Treat cells with a dose-range of this compound and appropriate controls (vehicle, active peptide). 3. Incubate for the desired time period. 4. Add MTS reagent to each well and incubate for 1-4 hours at 37°C. 5. Measure the absorbance at 490 nm. A decrease in absorbance indicates reduced cell viability. |

| Cytotoxicity (e.g., LDH release) | To measure cell membrane integrity and determine if this compound is causing cell lysis.[5] | LDH Assay Protocol: 1. Follow steps 1-3 of the MTS assay protocol. 2. Collect the cell culture supernatant. 3. Add the supernatant to the LDH assay reagent mixture. 4. Incubate at room temperature, protected from light. 5. Measure the absorbance at the recommended wavelength. An increase in absorbance indicates cytotoxicity. |

| Cell Proliferation (e.g., BrdU, EdU) | To assess if this compound is affecting the rate of cell division.[5] | EdU Assay Protocol: 1. Treat cells with this compound. 2. Add EdU to the cell culture and incubate to allow for its incorporation into newly synthesized DNA. 3. Fix and permeabilize the cells. 4. Add the click-iT® reaction cocktail to detect the incorporated EdU. 5. Analyze the cells by fluorescence microscopy or flow cytometry. |

Data Presentation: Cellular Health Assays

| Treatment | Concentration (µM) | Cell Viability (% of control) | Cytotoxicity (% of max lysis) | Proliferation (Fold change) |

| Vehicle Control | - | 100 | 5 | 1.0 |

| This compound | 1 | |||

| This compound | 10 | |||

| This compound | 100 | |||

| Active Peptide | 10 | |||

| Lysis Control | - | 0 | 100 | 0 |

Step 3: Investigate Specific Biological Responses

If cellular health is not compromised, the unexpected activity may be due to the activation of specific signaling pathways or an immune response.

dot

Caption: Workflow for investigating specific biological responses.

Troubleshooting Table 3: Specific Biological Response Assays

| Assay Type | Purpose | Experimental Protocol |

| Cytokine/Chemokine Profiling (e.g., ELISA, Multiplex Bead Array) | To determine if this compound is inducing an inflammatory or immune response by stimulating the release of signaling molecules.[7][8] | Multiplex Bead Array Protocol: [7] 1. Treat cells with this compound and collect the supernatant. 2. Incubate the supernatant with a mixture of antibody-coupled beads, each specific for a different cytokine. 3. Add a biotinylated detection antibody cocktail. 4. Add streptavidin-phycoerythrin. 5. Analyze on a flow cytometer to quantify the levels of multiple cytokines simultaneously. |

| Signaling Pathway Analysis (e.g., Western Blot for phosphorylated proteins) | To identify if this compound is activating specific intracellular signaling pathways. A common pathway to investigate for unexpected stimuli is the Nrf2/HO-1 pathway, which responds to oxidative stress.[9][10] | Western Blot for Nrf2 Activation: [10] 1. Treat cells with this compound. 2. Prepare nuclear and cytoplasmic protein extracts. 3. Separate proteins by SDS-PAGE and transfer to a membrane. 4. Probe the membrane with antibodies against Nrf2 and a loading control (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic). An increase in nuclear Nrf2 indicates activation. |

| Receptor Binding Assay | To determine if this compound is binding to the target receptor of the active peptide or another off-target receptor.[11][12] | Competitive Receptor Binding Assay: 1. Incubate cells or membranes expressing the receptor of interest with a labeled ligand (e.g., radiolabeled or fluorescently tagged active peptide). 2. In parallel incubations, add increasing concentrations of unlabeled this compound. 3. Measure the amount of bound labeled ligand. A decrease in bound labeled ligand with increasing this compound concentration indicates competitive binding. |

Data Presentation: Cytokine Profiling

| Treatment | Concentration (µM) | IL-6 (pg/mL) | TNF-α (pg/mL) | MCP-1 (pg/mL) |

| Vehicle Control | - | |||

| This compound | 1 | |||

| This compound | 10 | |||

| This compound | 100 | |||

| Active Peptide | 10 | |||

| Positive Control (e.g., LPS) | 1 µg/mL |

Signaling Pathway Diagram: Nrf2/HO-1 Pathway

dot

Caption: Potential activation of the Nrf2/HO-1 antioxidant response pathway.

By systematically working through these troubleshooting steps, researchers can identify the likely cause of the unexpected behavior of this compound and take corrective actions to ensure the validity of their experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. genscript.com [genscript.com]

- 3. Detection and characterization of protein aggregates by fluorescence microscopy. [susi.usi.ch]

- 4. What to Avoid While Using Peptides: Must-Have Safety Rules - Oath Peptides [oathpeptides.com]

- 5. Cell viability assays | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Optimizing Rllft-NH2 concentration for negative control

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal use of Rllft-NH2 as a negative control in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a negative control?

This compound is a scrambled peptide, designed to be structurally similar to an active peptide but with a randomized amino acid sequence, rendering it biologically inactive against the intended target. It is used as a negative control to ensure that the observed experimental effects of the active peptide are due to its specific biological activity and not due to non-specific effects such as peptide solubility, charge, or interactions with the cellular environment.

Q2: At what concentration should I use this compound in my experiments?

The optimal concentration for this compound as a negative control should be empirically determined for each specific assay and cell type. A common starting point is to use the same concentration as the active peptide you are studying. However, it is crucial to perform a dose-response experiment to verify that this concentration does not elicit any biological effect.

Q3: What are the potential pitfalls of using an incorrect concentration of this compound?

Using a sub-optimal concentration of this compound can lead to misleading results. If the concentration is too low, it may not adequately control for non-specific peptide effects. Conversely, if the concentration is too high, the peptide itself may induce unexpected biological responses or toxicity, confounding the experimental outcome.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Observed activity with this compound control | The concentration of this compound is too high and is causing off-target effects. | Perform a dose-response experiment to determine the highest concentration of this compound that does not produce a biological response. This is your optimal negative control concentration. |

| The this compound peptide stock may be contaminated. | Prepare a fresh stock solution of this compound from a reliable source and repeat the experiment. | |

| High variability in results with this compound | Inconsistent pipetting or dilution of the peptide. | Ensure accurate and consistent preparation of all peptide solutions. Use calibrated pipettes and perform serial dilutions carefully. |

| The assay is sensitive to the peptide vehicle (e.g., DMSO). | Include a vehicle-only control in your experiments to account for any effects of the solvent. | |

| No effect observed with the active peptide, but also no effect with this compound | The experimental system (e.g., cells, reagents) is not responding as expected. | Troubleshoot the primary experimental conditions. Ensure the active peptide is functional and that the assay is performing correctly before optimizing the negative control. |

Experimental Protocols

Protocol: Determining Optimal this compound Concentration

This protocol outlines the steps to determine the highest concentration of this compound that does not produce a biological response in your specific experimental setup.

1. Initial Range Finding:

-

Prepare a series of this compound concentrations. A good starting point is a log-fold dilution series centered around the concentration of your active peptide (e.g., 0.1x, 1x, 10x, 100x the active peptide concentration).

-

Include the following controls in your experiment:

-

Vehicle control (the solvent used to dissolve the peptides)

-

Untreated control (if applicable)

-

A known effective concentration of your active peptide.

-

2. Dose-Response Experiment:

-

Plate your cells or prepare your assay system as per your standard protocol.

-

Add the different concentrations of this compound, the active peptide, and the controls to the respective wells or tubes.

-

Incubate for the appropriate time required to observe the biological effect of the active peptide.

-

Measure the biological response using your established assay readout (e.g., enzyme activity, protein expression, cell viability).

3. Data Analysis:

-

Plot the measured response against the concentration of this compound.

-

Determine the highest concentration of this compound that does not produce a statistically significant change in the response compared to the vehicle control. This is your optimal negative control concentration.

Table 1: Example Dose-Response Data for this compound

| Treatment | Concentration | Biological Response (units) | Standard Deviation |

| Vehicle Control | - | 5.2 | 0.4 |

| Active Peptide | 10 µM | 98.6 | 5.1 |

| This compound | 1 µM | 5.5 | 0.6 |

| This compound | 10 µM | 5.3 | 0.5 |

| This compound | 100 µM | 15.8 | 2.3 |

| This compound | 1000 µM | 45.1 | 4.9 |

In this example, 10 µM would be chosen as the optimal this compound concentration as it is the same concentration as the active peptide and shows no significant biological activity.

Visualizations

Caption: Experimental workflow for determining the optimal negative control concentration of this compound.

Caption: Diagram illustrating the intended specific action of an active peptide versus the inert nature of this compound.

Rllft-NH2 Technical Support Center: Troubleshooting Solubility Issues

This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving solubility challenges encountered with the peptide Rllft-NH2. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: The recommended solvent for this compound is water. It has been reported to be soluble in water up to 2 mg/mL.[1][2] For its active analog, TFLLR-NH2, a solubility of up to 1 mg/mL in water has also been reported.[3][4]

Q2: My this compound is not dissolving completely in water. What should I do?

A2: If you are experiencing issues with dissolving this compound in water, consider the following troubleshooting steps:

-

Sonication: Brief sonication can help break up peptide aggregates and enhance dissolution.[5]

-

Gentle Warming: Warming the solution to a temperature below 40°C may aid in dissolving the peptide.[6][7]

-

pH Adjustment: Since this compound is a basic peptide, adding a small amount of a dilute acidic solution, such as 10% acetic acid, can improve its solubility.[6][8]

Q3: Can I use organic solvents to dissolve this compound?

A3: While water is the primary recommended solvent, if solubility issues persist, you can use a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (ACN).[5][9][10] It is crucial to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration. Be mindful that organic solvents may interfere with certain biological assays.

Q4: How should I store this compound solutions?

A4: Lyophilized this compound should be stored at -20°C.[1][2] Once dissolved, it is recommended to prepare aliquots of the solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[11]

Troubleshooting Guide

This guide provides a systematic approach to addressing this compound solubility problems.

Initial Dissolution Protocol

A standard protocol for dissolving this compound is as follows:

-

Bring the lyophilized peptide to room temperature before opening the vial.

-

Add the appropriate amount of sterile, distilled water to achieve the desired concentration (not exceeding 2 mg/mL).

-

Vortex the solution gently to mix.

-

If the peptide is not fully dissolved, proceed to the troubleshooting steps below.

Solubility Troubleshooting Workflow

If you encounter solubility issues, follow this workflow:

Quantitative Solubility Data

The following table summarizes the known solubility of this compound and its active analog, TFLLR-NH2.

| Peptide | Solvent | Reported Solubility |

| This compound | Water | up to 2 mg/mL |

| TFLLR-NH2 | Water | up to 1 mg/mL |

Experimental Protocols

Protocol for Solubilizing this compound using an Acidic Solution

-

Initial Attempt: Try to dissolve the this compound in the desired volume of sterile water.

-

pH Adjustment: If solubility is poor, add a 10% acetic acid solution dropwise while vortexing.

-

Observation: Continue adding the acidic solution until the peptide is fully dissolved.

-

Final Volume Adjustment: Adjust the final volume with sterile water to reach the target concentration.

-

pH Check: If your experiment is pH-sensitive, check the final pH of the solution and adjust as necessary with a suitable buffer.

Signaling Pathway

This compound is a negative control for TFLLR-NH2, an agonist of the Protease-Activated Receptor-1 (PAR1). Understanding the PAR1 signaling pathway is often relevant when using these peptides.

PAR1 Signaling Pathway

Activation of PAR1 by agonists like TFLLR-NH2 leads to the coupling of G-proteins, primarily from the Gq and G12/13 families. This initiates downstream signaling cascades that regulate various cellular processes.

References

- 1. This compound | Protease-Activated Receptor Agonists: R&D Systems [rndsystems.com]

- 2. glpbio.com [glpbio.com]

- 3. TFLLR-NH2 | PAR1 agonist | Hello Bio [hellobio.com]

- 4. TFLLR-NH2 | CAS:197794-83-5 | PAR1 selective agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. biorbyt.com [biorbyt.com]

- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 8. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]

- 9. lifetein.com [lifetein.com]

- 10. jpt.com [jpt.com]

- 11. medchemexpress.com [medchemexpress.com]

Technical Support Center: Rllft-NH2 Control Peptide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with the Rllft-NH2 control peptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended use?

This compound is a synthetic peptide with a reversed amino acid sequence of TFLLR-NH2.[1] It is designed to be used as a negative control in experiments involving the Protease-Activated Receptor-1 (PAR-1) agonist, TFLLR-NH2.[1] In theory, this compound should not activate PAR-1 and thus should not elicit the downstream signaling events triggered by TFLLR-NH2.

Q2: How does TFLLR-NH2 activate PAR-1?

TFLLR-NH2 is a selective peptide agonist of PAR-1.[2] It mimics the "tethered ligand" that is unmasked after proteolytic cleavage of the N-terminal domain of the PAR-1 receptor by proteases like thrombin.[3] Binding of this tethered ligand, or an agonist like TFLLR-NH2, induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.[3]

Q3: What are the primary signaling pathways activated by PAR-1?

PAR-1 is a G protein-coupled receptor (GPCR) that can couple to multiple G protein families, leading to diverse cellular responses. The primary signaling cascades initiated by PAR-1 activation include:

-

Gαq/11 Pathway: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration and activation of Protein Kinase C (PKC).

-

Gα12/13 Pathway: Activation of Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is crucial for regulating the actin cytoskeleton, cell shape, and migration.[4]

-

β-Arrestin Pathway: Following activation, PAR-1 can be phosphorylated, leading to the recruitment of β-arrestins. This not only desensitizes G protein signaling but can also initiate a separate wave of signaling, influencing processes like receptor internalization and mitogen-activated protein kinase (MAPK) activation.[3][5]

Troubleshooting Guide for Unexpected Results with this compound

This guide addresses common issues where the this compound control peptide produces an unexpected signal or effect.

Issue 1: The this compound control peptide is showing a biological effect similar to the TFLLR-NH2 agonist.

| Potential Cause | Recommended Action |

| Peptide Impurities | 1. Verify the purity of your this compound peptide stock using methods like HPLC and Mass Spectrometry. Impurities from the synthesis process, such as deletion sequences or incompletely deprotected peptides, could have biological activity. 2. If purity is questionable, obtain a new, high-purity batch of the peptide from a reputable supplier. |

| Off-Target Effects | 1. While designed to be inactive at PAR-1, reversed-sequence peptides can sometimes interact with other receptors or signaling molecules. 2. Perform your experiment in a cell line that does not express PAR-1 (e.g., using CRISPR/Cas9 knockout or siRNA knockdown) to determine if the observed effect is PAR-1 dependent. 3. Conduct a literature search for known off-target effects of peptides with similar charge and hydrophobicity profiles. |

| Contamination of Peptide Stock | 1. Ensure that your this compound stock has not been cross-contaminated with the TFLLR-NH2 agonist. 2. Use separate, dedicated pipette tips and tubes for each peptide. 3. Prepare fresh dilutions of both peptides from new, unopened vials. |

Issue 2: High background signal or inconsistent results across replicates with this compound.

| Potential Cause | Recommended Action |

| Peptide Solubility Issues | 1. this compound may not be fully solubilized, leading to inconsistent concentrations in your assays. 2. Review the manufacturer's instructions for recommended solvents. For peptides with hydrophobic residues, a small amount of DMSO or another organic solvent may be required for initial solubilization before dilution in aqueous buffer. 3. Visually inspect your peptide solution for any precipitates. If present, try vortexing or sonicating the solution. |

| Peptide Aggregation | 1. Peptides can aggregate over time, especially at high concentrations or after repeated freeze-thaw cycles. 2. Aliquot your peptide stock into single-use volumes to minimize freeze-thaw cycles. 3. Store aliquots at -20°C or -80°C as recommended. |

| Assay-Specific Interference | 1. The peptide may be interfering with the detection method of your assay (e.g., autofluorescence in a fluorescence-based assay). 2. Run a control with just the this compound peptide and the assay reagents (without cells) to check for direct interference. |

Experimental Protocols

Key Experiment: Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium following PAR-1 activation.

-

Cell Culture: Plate cells expressing PAR-1 (e.g., HEK293 or endothelial cells) in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Peptide Preparation: Prepare fresh serial dilutions of TFLLR-NH2 (agonist) and this compound (control) in the assay buffer. A typical concentration range for TFLLR-NH2 is 0.1 to 100 µM. Use this compound at the highest concentration of TFLLR-NH2 used.

-

Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the peptide solutions to the wells and immediately begin kinetic reading of fluorescence intensity for a period of 1-5 minutes.

-

Data Analysis: The change in fluorescence intensity over baseline indicates the intracellular calcium concentration.

Expected Results from Calcium Mobilization Assay

| Treatment | Expected Response |

| Vehicle (Buffer) | No significant change in fluorescence |

| TFLLR-NH2 | Dose-dependent increase in fluorescence |